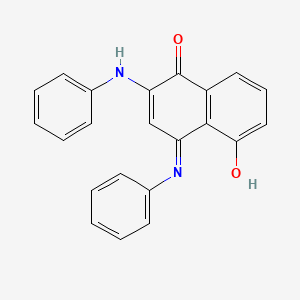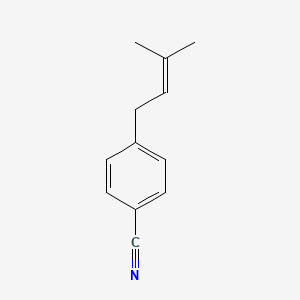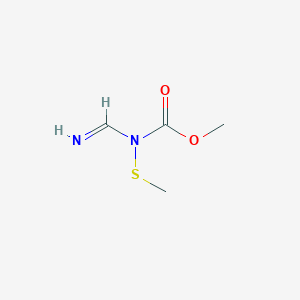
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that features a combination of an alkene, a benzene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-3-en-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a carbamate reagent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-2-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with an alkyne group instead of an alkene.
But-3-en-2-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of the alkene group, which imparts specific reactivity and properties. The combination of the alkene, benzene ring, and carbamate group makes this compound versatile for various chemical transformations and applications.
Properties
CAS No. |
95602-06-5 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
but-3-en-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-4-10(3)17-12(14)13-18(15,16)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14) |
InChI Key |
KKBUEJQTLVQYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


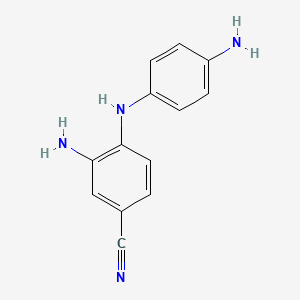
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

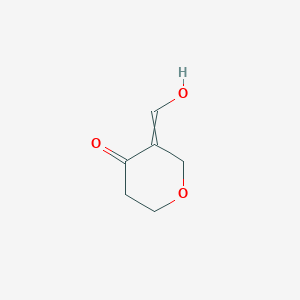
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
